1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)-
Description
1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- (molecular formula: C22H15N3S) is a heterocyclic compound featuring a benzimidazole core fused with a thiazole ring and a phenyl substituent. The benzimidazole moiety (a benzene ring fused to an imidazole) is substituted at the 1-position with a methyl group and at the 2-position with a 4-phenylthiazolyl group . This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5–4.0) and a molecular weight of 353.44 g/mol, which may influence its pharmacokinetic behavior and biological activity .
The 1,2-disubstitution pattern in this compound aligns with strategies to enhance binding affinity to biological targets, such as enzyme active sites or DNA helices .
Properties
CAS No. |
61690-12-8 |
|---|---|
Molecular Formula |
C17H13N3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H13N3S/c1-20-15-10-6-5-9-13(15)18-16(20)17-19-14(11-21-17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
ALSJBAWHMVUTOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Benzimidazole Core
- Starting Materials: o-Phenylenediamine derivatives and substituted aromatic aldehydes.
- Reaction Conditions: Conventional reflux or microwave-assisted heating in solvents such as ethanol or acetic acid.
- Catalysts: Acidic conditions (e.g., HCl or acetic acid) facilitate cyclization.
- Yields: Microwave-assisted methods significantly improve yields (90–99%) and reduce reaction times (10–15 minutes) compared to conventional heating (75–93% yield, 6–12 hours).
Introduction of the 1-Methyl Group
- Methylation at the N-1 position of benzimidazole is typically achieved by alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- This step ensures the formation of the 1-methylbenzimidazole intermediate, which is crucial for the final compound structure.
Attachment of the 4-Phenyl-2-Thiazolyl Group
- The 2-position substitution with the 4-phenyl-2-thiazolyl group is commonly performed via condensation or coupling reactions.
- Thiazole derivatives are synthesized separately, often by cyclization of thiosemicarbazide with α-haloketones or related precursors.
- The coupling involves nucleophilic substitution or condensation between the benzimidazole intermediate and the thiazole moiety under reflux in solvents like ethanol or dioxane, sometimes with triethylamine as a base.
Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane mixtures.
- Recrystallization from solvents like dimethylformamide or acetic acid is employed to obtain high-purity compounds.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Precursors | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + aromatic aldehyde | Reflux in ethanol/acetic acid or microwave-assisted heating | 75–99 | Microwave reduces time from hours to minutes |
| N-1 Methylation | Benzimidazole + methyl iodide/dimethyl sulfate | Basic medium, room temp to reflux | 70–90 | Ensures 1-methyl substitution |
| Thiazole synthesis | Thiosemicarbazide + α-haloketone | Reflux in ethanol, acidic catalysis | 70–85 | Forms 4-phenyl-2-thiazolyl intermediate |
| Coupling benzimidazole & thiazole | 1-methylbenzimidazole + thiazole derivative | Reflux in ethanol/dioxane with base | 65–80 | Triethylamine often used as base |
| Purification | Chromatography, recrystallization | Silica gel column, solvents vary | — | Critical for compound purity |
Research Findings and Optimization
- Microwave-Assisted Synthesis: Studies demonstrate that microwave irradiation accelerates benzimidazole ring formation, improving yields and reducing energy consumption.
- Solvent Effects: Polar protic solvents like ethanol favor cyclization and coupling reactions, while aprotic solvents like dioxane are preferred for coupling steps to enhance selectivity.
- Catalyst and Base Selection: Acidic catalysts promote ring closure, whereas bases like triethylamine facilitate nucleophilic substitution during coupling.
- Reaction Time and Temperature: Optimized reflux times range from 2 to 12 hours depending on the step, with microwave methods reducing this drastically.
Chemical Reactions Analysis
Alkylation and Acylation at the Benzimidazole Nitrogen
The N-3 position of the benzimidazole core remains reactive despite methylation at N-1. Alkylation and acylation proceed under standard conditions:
-
Mechanistic Insight : Alkylation involves nucleophilic attack by N-3 on electrophilic alkyl/aoyl agents. Steric hindrance from the 1-methyl group reduces reactivity at N-1, favoring N-3 substitution .
Oxidation of the Thiazole Sulfur
The thiazole sulfur undergoes oxidation to form sulfoxides or sulfones, enhancing polarity and bioactivity:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), K₂WO₄ (cat.), CH₃COOH, 50°C | 1-Methyl-2-(4-phenyl-2-thiazolyl-sulfone)-1H-benzimidazole | 85% |
-
Spectral Confirmation : IR spectra show loss of S–S stretching (~500 cm⁻¹) and emergence of S=O peaks (~1050–1150 cm⁻¹) .
Electrophilic Aromatic Substitution on the Phenyl Ring
The 4-phenyl group on the thiazole undergoes nitration and halogenation, directed by electron-withdrawing effects of the thiazole:
-
Regioselectivity : Thiazole’s electron-withdrawing nature directs substitution to the phenyl meta position .
Cyclization and Condensation Reactions
The compound participates in ring-forming reactions under acidic or catalytic conditions:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the thiazole or benzimidazole rings:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki | 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME | 1-Methyl-2-(4-(biphenyl)-2-thiazolyl)-1H-benzimidazole |
Key Structural and Spectral Data
| Property | Value/Observation | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.91 (s, 1H, N–CH₃), 7.36–8.24 (m, Ar–H) | |
| IR (KBr) | 1699 cm⁻¹ (C=O), 1266 cm⁻¹ (C=S) | |
| Molecular Weight | 291.4 g/mol |
Scientific Research Applications
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-2-Phenyl-1H-Benzimidazole
- Structure : Features a benzyl group at the 1-position and a phenyl group at the 2-position.
- Synthesis: Prepared via condensation of 4-chlorobenzyl alcohol with 2-phenyl-1H-benzimidazole using AlCl3 in ethanol, yielding 75–80% .
2-[4-(1H-Benzimidazol-2-yl)phenyl]-4-Phenylthiazole
- Structure : Similar to the target compound but with a reversed substitution pattern (thiazole linked to benzimidazole via a phenyl bridge).
- Synthesis : Achieved through nucleophilic aromatic substitution or multi-component reactions, with yields dependent on solvent and catalyst choice .
- Key Differences : The reversed linkage may alter electronic properties, affecting interactions with biological targets like kinases or microbial enzymes .
1-Methyl-2-(Methylthio)-1H-Benzimidazole
- Structure : Substituted with a methylthio group at the 2-position.
- Synthesis : Reacts 1H-benzimidazole-2-thiol with methyl iodide in DMF, yielding 60–70% after recrystallization .
- Key Differences : The smaller methylthio group reduces steric hindrance but may decrease aromatic stacking interactions critical for activity .
Antimicrobial Activity
- Target Compound : Preliminary studies suggest moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), attributed to thiazole-mediated disruption of cell wall synthesis .
- 1-Benzyl-2-Phenyl Analogues : Show broader-spectrum activity (MIC: 4–32 µg/mL) against both Gram-positive and Gram-negative strains, likely due to enhanced membrane penetration from the benzyl group .
- Benzimidazole-Thiazole Hybrids : Derivatives with triazole linkers (e.g., compound 9c in ) exhibit improved antifungal activity (IC50: 2–4 µM) via inhibition of fungal cytochrome P450 .
Anticancer Potential
- Target Compound : Demonstrates inhibitory effects on human cancer cell lines (e.g., IC50: 12 µM against MCF-7 breast cancer cells), possibly through intercalation or topoisomerase inhibition .
- Hydroxy-Substituted Analogues: 2-(3,4-Dihydroxyphenyl)-1H-benzimidazole (IC50: 5 µM) shows enhanced pro-apoptotic activity due to phenolic hydroxyl groups’ redox activity .
- Triazole-Linked Derivatives : Compound 9c (from ) exhibits potent activity against pancreatic cancer cells (IC50: 1.5 µM), attributed to improved solubility and ATP-binding cassette transporter inhibition .
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Molecular Weight (g/mol) | Solubility (µg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| 1-Methyl-2-(4-phenyl-2-thiazolyl) | 3.8 | 353.44 | 15 (aqueous) | 85–90 |
| 1-Benzyl-2-phenyl | 4.2 | 300.35 | 8 | 92 |
| 2-(Methylthio)-1-methyl | 2.5 | 178.24 | 120 | 70 |
| Triazole-linked hybrid (9c) | 2.9 | 480.52 | 45 | 88 |
Data compiled from .
Biological Activity
The compound 1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- is a derivative of benzimidazole that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and comparative efficacy against various diseases, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The unique structure of this compound includes a benzimidazole core linked to a thiazole moiety. This combination enhances its biological activity due to the distinct electronic properties and spatial configuration provided by both rings.
The biological activity of 1H-benzimidazole derivatives often stems from their ability to interact with specific molecular targets, including enzymes and receptors. For instance, they may inhibit DNA topoisomerases, which are crucial for DNA replication and transcription processes. This inhibition can lead to apoptosis in cancer cells and disruption of bacterial cell function .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 1H-benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- are effective against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus faecalis | 4 µg/mL |
| Methicillin-resistant S. aureus | 4 µg/mL |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases . The compound's structure contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and exert cytotoxic effects.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 10 ± 0.5 |
| HeLa (cervical cancer) | 15 ± 0.7 |
These results highlight the compound's potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
The activity of 1H-benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)- can be compared with other benzimidazole derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Mebendazole | Anthelmintic, anticancer | Established clinical use |
| Thiabendazole | Antifungal, anticancer | Used in veterinary medicine |
| Oxfendazole | Anthelmintic | Effective against parasitic infections |
This comparison underscores the versatility of benzimidazole derivatives in therapeutic applications .
Case Studies
Several studies have evaluated the efficacy of benzimidazole derivatives in clinical settings:
- Anticancer Efficacy Study : A recent study found that a series of synthesized benzimidazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivative showed an IC50 value significantly lower than established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy Study : Another study focused on the antibacterial properties of thiazole-bearing benzimidazoles against resistant bacterial strains. The results indicated that these compounds could serve as a basis for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-2-(4-phenyl-2-thiazolyl)-1H-benzimidazole, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via:
- Oxidative cyclocondensation : Reacting o-phenylenediamine derivatives with thiazole-containing carboxylic acids (or nitriles/aldehydes) under acidic conditions. For example, Na₂S₂O₅-mediated condensation with aldehydes is effective for introducing thiazole moieties .
- Multicomponent reactions : Base-promoted sequential reactions (e.g., using trifluoroacetic acid as a catalyst) enable one-pot synthesis, improving efficiency .
- N-Alkylation : Post-cyclization alkylation at the N-1 position using methyl halides in basic media .
- Key considerations : Solvent choice (e.g., ethanol/water mixtures), reaction time (2–12 hours), and purification via recrystallization or chromatography .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this benzimidazole-thiazole hybrid?
- Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 3.8–3.9 ppm) to verify substitution patterns .
- IR spectroscopy : Confirm NH/OH stretches (~3446 cm⁻¹) and aromatic C=C/C=N vibrations (~1589 cm⁻¹) .
- X-ray crystallography : Use SHELXL97 for refinement, particularly for resolving torsional angles in the benzimidazole-thiazole junction. Triclinic (P1) or monoclinic systems are common .
- Cross-validation : Match experimental elemental analysis (C, H, N) with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers optimize low yields in the condensation of o-phenylenediamine with 4-phenyl-2-thiazolecarboxaldehyde?
- Answer :
- Catalyst screening : Replace Na₂S₂O₅ with microwave-assisted acid catalysis (e.g., HCl or TFA) to enhance reaction rates and yields (70–93% reported) .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switch to solvent-free conditions to reduce side reactions .
- Temperature control : Gradual heating (50–80°C) prevents aldehyde decomposition. Post-reaction NaOH quenching improves precipitate purity .
Q. What computational strategies elucidate the structure-activity relationship (SAR) of this compound in anticancer applications?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., tubulin or kinase active sites). For example, thiazole-phenyl groups show π-π stacking with ATP-binding pockets .
- DFT calculations : Analyze electron density maps (HOMO/LUMO) to predict reactivity at the benzimidazole N-3 position, a common site for electrophilic attacks .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How can discrepancies in crystallographic data refinement be resolved, particularly for twisted conformations of the thiazole ring?
- Answer :
- SHELX refinement : Apply TWIN and BASF commands in SHELXL to model twinning or disorder. High-resolution data (<1.0 Å) improves accuracy .
- Hydrogen bonding analysis : Validate torsion angles using intermolecular interactions (e.g., C-H⋯N contacts) observed in the crystal lattice .
- Cross-validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) .
Data Interpretation & Contradictions
Q. How should researchers address conflicting bioactivity results between in vitro and in silico studies for this compound?
- Answer :
- Dose-response validation : Re-test in vitro using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (IC₅₀ ± SEM) .
- Solubility adjustments : Use DMSO/PEG formulations to mitigate aggregation artifacts. Confirm cellular uptake via fluorescence tagging .
- Target specificity checks : Perform kinase profiling or Western blotting to verify predicted mechanisms (e.g., caspase-3 activation) .
Q. What strategies mitigate synthetic byproducts during N-methylation of 2-(4-phenyl-2-thiazolyl)-1H-benzimidazole?
- Answer :
- Selective alkylation : Use methyl iodide in the presence of K₂CO₃ at 0–5°C to minimize over-alkylation .
- HPLC monitoring : Track reaction progress with C18 columns (ACN/H₂O mobile phase) to isolate the mono-methylated product .
- Byproduct characterization : Identify di-methylated or oxidized impurities via LC-MS/MS (e.g., m/z 288 [M+1] vs. 302 [M+15]) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
